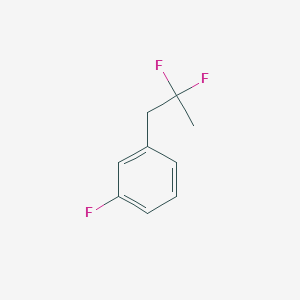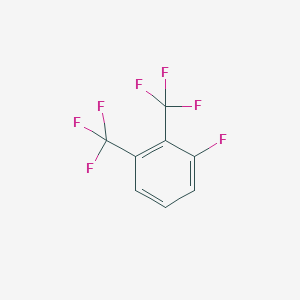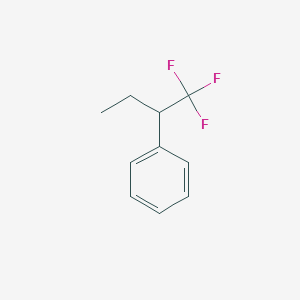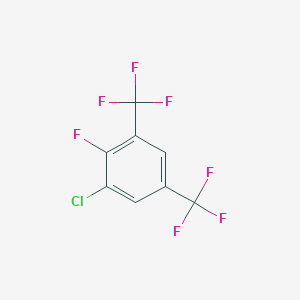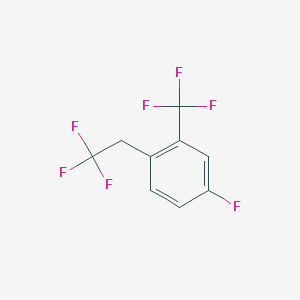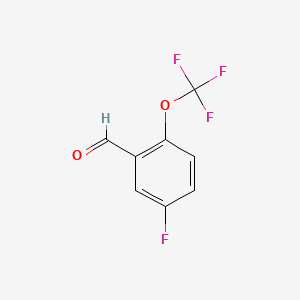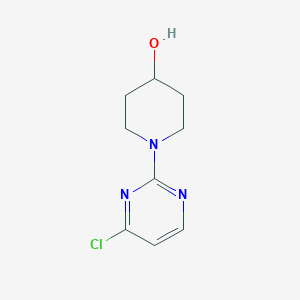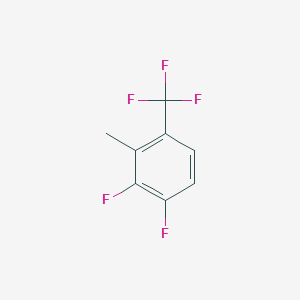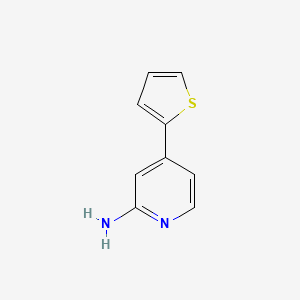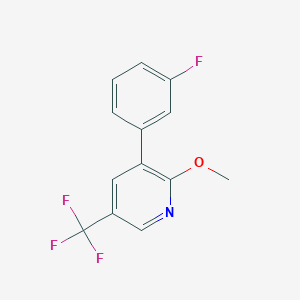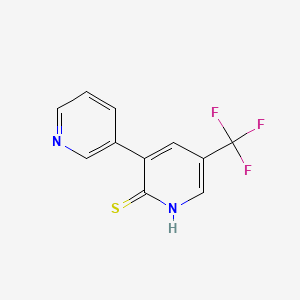
3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol
Descripción general
Descripción
3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol, also known as 3-P5TFP, is a small molecule that has been used in various scientific research applications. Its unique structure and properties make it a valuable tool for studying a variety of biological processes and functions. 3-P5TFP has been used in numerous studies to investigate the mechanism of action of various drugs, the biochemical and physiological effects of various compounds, and the advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysts
3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol serves as a precursor in the synthesis of complex heterocyclic compounds, which are foundational in developing pharmaceuticals and agrochemicals. Studies have shown that pyridine-based compounds, including those with trifluoromethyl groups, are crucial in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, known for their broad applicability in medicinal chemistry (Parmar, Vala, & Patel, 2023). These compounds act as hybrid catalysts, facilitating the synthesis of derivatives through one-pot multicomponent reactions, underscoring the role of pyridine derivatives in enhancing the efficiency of synthetic pathways.
Biological and Medicinal Applications
Pyridine derivatives, including the trifluoromethylated pyridines, have been extensively studied for their biological and medicinal applications. These compounds exhibit a wide range of biological activities, such as antiviral, antibacterial, anticancer, and anti-inflammatory properties (Altaf et al., 2015; Abu-Taweel et al., 2022). The structural versatility of pyridine-based compounds allows for the design of molecules with targeted biological activities, making them valuable in drug discovery and development.
Chemosensing and Analytical Chemistry
Pyridine and its derivatives, including those with trifluoromethyl groups, play a significant role in chemosensing applications. These compounds are used as chemosensors for the detection of metal ions and other analytes due to their ability to form complexes with ions, demonstrating their utility in environmental, agricultural, and biological sample analysis (Alharbi, 2022). The presence of a trifluoromethyl group can enhance the electronic properties and binding affinity of pyridine-based chemosensors, contributing to their sensitivity and selectivity.
Direcciones Futuras
: Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 21120–21128. Link : Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1969(15), 1505–1508. [Link](https://pub
Propiedades
IUPAC Name |
3-pyridin-3-yl-5-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)8-4-9(10(17)16-6-8)7-2-1-3-15-5-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNGYZOSOCBOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CNC2=S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


